3-ethyl-1-(2-fluorophenyl)-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one
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Overview
Description
3-ETHYL-1-(2-FLUOROPHENYL)-6-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE is a complex organic compound with a unique structure that includes an indazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ETHYL-1-(2-FLUOROPHENYL)-6-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE typically involves multi-step organic reactions. One common method involves the Fischer indolisation reaction, where aryl hydrazines react with ketones under acidic conditions to form the indazole core . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) or cyclopentyl methyl ether (CPME) and may involve microwave irradiation to accelerate the reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-ETHYL-1-(2-FLUOROPHENYL)-6-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-ETHYL-1-(2-FLUOROPHENYL)-6-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmaceutical agent due to its unique structure and biological activity.
Materials Science: Its unique properties make it suitable for use in the development of new materials, including polymers and composites.
Organic Synthesis: It serves as a versatile building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-ETHYL-1-(2-FLUOROPHENYL)-6-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it could inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indazole derivatives and fluorophenyl-substituted molecules. Examples include:
- 1-(2-FLUOROPHENYL)-3-METHYL-1H-INDAZOLE
- 6-PHENYL-1H-INDAZOLE-4-ONE
Uniqueness
What sets 3-ETHYL-1-(2-FLUOROPHENYL)-6-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications .
Properties
Molecular Formula |
C21H19FN2O |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
3-ethyl-1-(2-fluorophenyl)-6-phenyl-6,7-dihydro-5H-indazol-4-one |
InChI |
InChI=1S/C21H19FN2O/c1-2-17-21-19(24(23-17)18-11-7-6-10-16(18)22)12-15(13-20(21)25)14-8-4-3-5-9-14/h3-11,15H,2,12-13H2,1H3 |
InChI Key |
PVYYSTHASNPUKU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C2=C1C(=O)CC(C2)C3=CC=CC=C3)C4=CC=CC=C4F |
Origin of Product |
United States |
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